Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate
CAS No.:
Cat. No.: VC15833565
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO4 |
|---|---|
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | benzyl 5-acetyl-2-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H17NO4/c1-11(17)13-7-8-14(18)16(9-13)15(19)20-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
| Standard InChI Key | STWMUDSYFSPZAB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1CCC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of benzyl 5-acetyl-2-oxopiperidine-1-carboxylate features a piperidine ring substituted at positions 1, 2, and 5. Key structural attributes include:
-
Position 1: A benzyloxycarbonyl (Cbz) group, providing steric bulk and influencing solubility.
-
Position 2: A ketone moiety, enabling hydrogen bonding and participation in redox reactions.
-
Position 5: An acetyl group, enhancing electrophilicity and metabolic stability.
Table 1: Molecular and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate |
| Canonical SMILES | CC(=O)C1CCC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |
| InChI Key | STWMUDSYFSPZAB-UHFFFAOYSA-N |
| XLogP3 | 1.7 (predicted) |
The compound exhibits moderate lipophilicity (XLogP3 = 1.7), favoring membrane permeability while retaining sufficient aqueous solubility for biological assays. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the acetyl methyl group resonates at δ 2.1–2.3 ppm, while aromatic protons from the benzyl moiety appear as a multiplet at δ 7.2–7.4 ppm.
Synthetic Methodologies
Conventional Laboratory Synthesis
The synthesis typically proceeds via a three-step sequence:
-
Piperidinone Functionalization:
Reaction of 2-piperidinone with benzyl chloroformate in the presence of triethylamine yields benzyl 2-oxopiperidine-1-carboxylate. This step achieves 65–75% yield under anhydrous dichloromethane conditions. -
Acetylation at C5:
The intermediate undergoes Friedel-Crafts acylation using acetyl chloride and aluminum trichloride. Microwave-assisted conditions (100°C, 30 min) improve regioselectivity, limiting side reactions at other ring positions. -
Purification:
Column chromatography on silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol affords the final product in >95% purity.
Table 2: Optimization of Acetylation Conditions
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 80 | 6 | 58 |
| Microwave-assisted | 100 | 0.5 | 82 |
| Solvent-free | 120 | 2 | 41 |
Industrial-Scale Production
Recent advances employ continuous flow reactors to enhance throughput. A tandem system combining microfluidic acylation (residence time: 5 min) with inline IR monitoring achieves 89% yield at 150 g/h scale, demonstrating superior efficiency to batch processes .
Biological Activity and Mechanism
FAAH Inhibition
Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate demonstrates competitive inhibition of FAAH (IC₅₀ = 1.2 μM), a key enzyme degrading endocannabinoids like anandamide. Molecular docking simulations suggest:
-
The acetyl group forms a hydrogen bond with Ser241 in the catalytic triad.
-
The benzyl moiety occupies a hydrophobic pocket near Phe381, stabilizing the enzyme-inhibitor complex .
Table 3: Comparative FAAH Inhibition
| Compound | IC₅₀ (μM) | Selectivity over MAGL |
|---|---|---|
| Benzyl 5-acetyl derivative | 1.2 | 45-fold |
| URB597 | 0.5 | 12-fold |
| PF-04457845 | 0.03 | >1000-fold |
Anti-Inflammatory Effects
In murine models of collagen-induced arthritis, oral administration (50 mg/kg/day) reduced interleukin-6 levels by 62% and paw swelling by 54% versus controls. These effects correlate with elevated anandamide concentrations (3.8-fold increase in plasma) .
Applications in Medicinal Chemistry
Prodrug Development
The Cbz group serves as a protease-labile promoiety. Conjugation with NSAIDs like ibuprofen yields hybrid molecules with 3-fold enhanced gastrointestinal tolerability in rat models.
PET Tracer Synthesis
Radiolabeling with carbon-11 at the acetyl position ([¹¹C]BAOPC) enables real-time FAAH imaging. In primate studies, the tracer showed rapid brain uptake (SUV = 2.1 at 5 min) and specific binding reversible by FAAH inhibitors .
Stability and Metabolic Profile
Table 4: Pharmacokinetic Parameters (Rat IV, 10 mg/kg)
| Parameter | Value |
|---|---|
| t₁/₂ (h) | 2.3 ± 0.4 |
| CL (mL/min/kg) | 32.1 ± 5.6 |
| Vd (L/kg) | 4.2 ± 0.8 |
| Oral Bioavailability | 41% (5 mg/kg) |
Primary metabolic pathways involve:
-
CYP3A4-mediated oxidation of the piperidine ring (major)
-
Esterase cleavage of the Cbz group (minor)
Comparative Analysis with Structural Analogs
Replacing the acetyl group with bulkier substituents (e.g., isobutyryl) decreases FAAH affinity (IC₅₀ = 8.7 μM) but improves metabolic stability (t₁/₂ = 4.1 h). Conversely, substituting the benzyl with a methyl group abolishes brain penetration despite maintaining enzymatic activity .
Future Research Directions
-
Covalent Inhibition Strategies: Introducing α,β-unsaturated carbonyl moieties to target FAAH’s catalytic cysteine.
-
Nanoparticle Formulations: PLGA-based carriers to enhance oral bioavailability and reduce dosing frequency.
-
Multitarget Ligands: Hybrid structures combining FAAH inhibition with COX-2 antagonism for synergistic anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume